molecular formula C19H23FN2O2S2 B3003845 5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1904416-94-9

5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B3003845
M. Wt: 394.52
InChI Key: NGDOBUFEMXGJFC-UHFFFAOYSA-N
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Description

The compound 5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex molecule that appears to be related to various research efforts in the synthesis of piperidine derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar piperidine-containing compounds are discussed, which can provide insights into the analysis of the target compound.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various routes. One such method involves an enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with acyclic enones or ynones, leading to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . This method, which uses chiral primary amine and o-fluorobenzoic acid, could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfamidate and thienopyridine moieties.

Another relevant synthesis approach is the preparation of optically pure piperidine derivatives through a tandem process involving nucleophilic addition of sulfinylbenzyl carbanion to the C=N bond followed by intramolecular elimination . This method could be relevant for introducing the 2-fluorobenzylsulfonyl group into the piperidine ring of the target compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The substitution pattern on the piperidine ring can significantly influence the compound's stereochemistry and, consequently, its biological activity. The stereochemical control in the synthesis of such compounds is crucial, as demonstrated by the synthesis of optically pure piperidine derivatives .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cycloadditions, nucleophilic additions, and eliminations, as part of their synthesis . The functional groups attached to the piperidine ring, such as the sulfonyl group, can also participate in further chemical transformations, which could be used to modify the target compound or to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of heteroatoms, such as nitrogen in the piperidine ring and sulfur in the sulfonyl group, can affect the compound's polarity, solubility, and reactivity. The fluorine atom in the 2-fluorobenzylsulfonyl group can also contribute to the compound's lipophilicity and potential interactions with biological targets. The synthesis of related compounds, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates the practicality and potential biological relevance of such fluorinated piperidine derivatives .

properties

IUPAC Name

5-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S2/c20-18-4-2-1-3-16(18)14-26(23,24)22-10-5-17(6-11-22)21-9-7-19-15(13-21)8-12-25-19/h1-4,8,12,17H,5-7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDOBUFEMXGJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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